5-Methoxy-1,2,3,7,12,12a-hexahydro-1-aza-pleiadene
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Overview
Description
5-methoxy-1,2,3,7,12,12a-hexahydro-1-aza-pleiadene is a complex organic compound with a unique structure that includes a methoxy group and multiple fused rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-1,2,3,7,12,12a-hexahydro-1-aza-pleiadene typically involves multiple steps, starting from simpler organic molecules. One common method involves the reaction of 5-methoxy-6-(methoxycarbonyl)-4-oxo-1-(2-oxoethyl)-1,4-dihydropyridine-3-carboxylic acid with acetonitrile, glacial acetic acid, and methanesulfonic acid. The reaction is heated to 60°C for 19 hours to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency.
Chemical Reactions Analysis
Types of Reactions
5-methoxy-1,2,3,7,12,12a-hexahydro-1-aza-pleiadene can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
5-methoxy-1,2,3,7,12,12a-hexahydro-1-aza-pleiadene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-methoxy-1,2,3,7,12,12a-hexahydro-1-aza-pleiadene involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- 7-methoxy-4-methyl-6,8-dioxo-3,4,6,8,12,12a-hexahydro-2H-pyrido[1’,2’:4,5]pyrazino[2,1-b][1,3]oxazine-9-carboxylic acid
- 5-methoxy-6-(methoxycarbonyl)-4-oxo-1-(2-oxoethyl)-1,4-dihydropyridine-3-carboxylic acid
Uniqueness
5-methoxy-1,2,3,7,12,12a-hexahydro-1-aza-pleiadene is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties. Its methoxy group and fused ring system make it a valuable compound for various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C18H19NO |
---|---|
Molecular Weight |
265.3 g/mol |
IUPAC Name |
16-methoxy-11-azatetracyclo[8.7.1.03,8.014,18]octadeca-1(17),3,5,7,14(18),15-hexaene |
InChI |
InChI=1S/C18H19NO/c1-20-16-9-14-6-7-19-17-11-13-5-3-2-4-12(13)8-15(10-16)18(14)17/h2-5,9-10,17,19H,6-8,11H2,1H3 |
InChI Key |
UPQALQKAFGLXPY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C3C(CC4=CC=CC=C4CC3=C1)NCC2 |
Origin of Product |
United States |
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